ethyl 4-(5-ethoxy-2-methyl-1-benzofuran-3-amido)benzoate
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Overview
Description
Ethyl 4-(5-ethoxy-2-methyl-1-benzofuran-3-amido)benzoate is a synthetic organic compound that belongs to the benzofuran family.
Mechanism of Action
Target of Action
Benzofuran compounds, which this molecule is a derivative of, are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Benzofuran derivatives are known to exhibit a range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The compound may interact with its targets through a variety of mechanisms, potentially including free radical reactions .
Biochemical Pathways
Given the broad range of activities exhibited by benzofuran derivatives, it is likely that multiple pathways are affected .
Result of Action
Benzofuran derivatives are known to exhibit a range of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(5-ethoxy-2-methyl-1-benzofuran-3-amido)benzoate typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(5-ethoxy-2-methyl-1-benzofuran-3-amido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It has been investigated for its biological activities, including antimicrobial and anticancer properties.
Medicine: The compound shows promise as a potential therapeutic agent due to its pharmacological activities.
Industry: It is used in the development of new materials and chemical processes
Comparison with Similar Compounds
Ethyl 4-(5-ethoxy-2-methyl-1-benzofuran-3-amido)benzoate can be compared with other benzofuran derivatives to highlight its uniqueness. Similar compounds include:
Psoralen: Used in the treatment of skin diseases.
8-Methoxypsoralen: Known for its phototoxic properties.
Angelicin: Used in the treatment of psoriasis.
These compounds share the benzofuran core but differ in their functional groups and biological activities, making this compound unique in its specific applications and properties.
Properties
IUPAC Name |
ethyl 4-[(5-ethoxy-2-methyl-1-benzofuran-3-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c1-4-25-16-10-11-18-17(12-16)19(13(3)27-18)20(23)22-15-8-6-14(7-9-15)21(24)26-5-2/h6-12H,4-5H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIGIPHKYTJVALJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC(=C2C(=O)NC3=CC=C(C=C3)C(=O)OCC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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